Mivobulin isethionate

Chiral pharmacology Microtubule depolymerization PtK2 cells

Mivobulin isethionate (CAS 126268-81-3, CI-980) is the isethionate salt of mivobulin, a synthetic, chiral small-molecule microtubule-targeting agent belonging to the 1,2-dihydropyrido[3,4-b]pyrazine class. The active pharmaceutical entity is the S-(−) enantiomer (NSC 613862), which binds competitively to the colchicine-binding site on tubulin—a locus distinct from the vinca-alkaloid and taxane sites—thereby inhibiting microtubule polymerization and arresting mitosis.

Molecular Formula C19H25N5O6S
Molecular Weight 451.5 g/mol
CAS No. 126268-81-3
Cat. No. B144435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMivobulin isethionate
CAS126268-81-3
Synonymscanertinib dihydrochloride
CI 980
CI-980
PD 183805
PD-183805
PD183805
Molecular FormulaC19H25N5O6S
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C)N.C(CS(=O)(=O)O)O
InChIInChI=1S/C17H19N5O2.C2H6O4S/c1-3-24-17(23)21-13-9-12-15(16(18)20-13)22-14(10(2)19-12)11-7-5-4-6-8-11;3-1-2-7(4,5)6/h4-10,19H,3H2,1-2H3,(H3,18,20,21,23);3H,1-2H2,(H,4,5,6)/t10-;/m0./s1
InChIKeyJEFPWOBULVSOTM-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mivobulin Isethionate (CI-980): A Brain-Penetrant, Chiral Colchicine-Site Tubulin Inhibitor for Oncology Procurement


Mivobulin isethionate (CAS 126268-81-3, CI-980) is the isethionate salt of mivobulin, a synthetic, chiral small-molecule microtubule-targeting agent belonging to the 1,2-dihydropyrido[3,4-b]pyrazine class [1]. The active pharmaceutical entity is the S-(−) enantiomer (NSC 613862), which binds competitively to the colchicine-binding site on tubulin—a locus distinct from the vinca-alkaloid and taxane sites—thereby inhibiting microtubule polymerization and arresting mitosis [2]. Unlike colchicine itself, CI-980 was designed for improved aqueous solubility, oral bioavailability, and the ability to cross the blood–brain barrier (BBB), properties confirmed in preclinical models [3]. CI-980 progressed through multiple NCI-sponsored Phase I and Phase II clinical trials (adult solid tumors, pediatric malignancies, melanoma, ovarian, colorectal, and prostate cancers), with dose-limiting central nervous system (CNS) toxicity that was schedule-dependent and largely reversible [4]. Its favorable profile against multidrug-resistant (MDR) cell lines overexpressing P-glycoprotein distinguishes it from several earlier-generation tubulin inhibitors [5].

Why Mivobulin Isethionate Cannot Be Replaced by Generic Colchicine-Site Binders or Vinca Alkaloids in Targeted Oncology Research


Mivobulin isethionate occupies a unique niche among tubulin inhibitors: it is a brain-penetrant, orally bioavailable colchicine-site binder that retains full activity against P-glycoprotein (MDR-1)-overexpressing tumor models, a phenotype that renders most vinca alkaloids (vincristine, vinblastine) and taxanes ineffective [1]. Unlike colchicine, whose clinical utility is abolished by irreversible neurotoxicity and a near-zero therapeutic index, CI-980's CNS effects are schedule-dependent, reversible, and prospectively measurable via cognitive assessment [2]. Furthermore, the compound's chiral specificity is critical—only the S-(−) enantiomer (NSC 613862) demonstrates sub-nanomolar potency in cellular microtubule disruption, whereas the R-(+) isomer (NSC 613863) is 15–20 fold weaker, making enantiomeric purity a non-negotiable procurement specification [3]. Substitution with racemic NSC 370147, colchicine, or agents binding at the vinca or taxane sites would produce fundamentally different pharmacology across MDR sensitivity, CNS penetration, and tubulin-binding kinetics [4].

Quantitative Differential Evidence: Mivobulin Isethionate vs. Chiral Isomer, Colchicine, Vincristine, and Class Benchmarks


Chiral Discrimination: S-(−) CI-980 Is 15–20× More Potent Than R-(+) Isomer in Cellular Microtubule Disruption

In PtK2 epithelial cells, CI-980 (S-isomer) disrupted cytoplasmic microtubules with a half-inhibitory concentration (IC50) of 6 nM, whereas the R-isomer (NSC 613863) required 100 nM—a 16.7-fold difference. By comparison, colchicine in the same assay yielded an IC50 of 1,000 nM (1 µM), meaning the S-isomer is approximately 167-fold more potent than colchicine. Near-maximal effects were achieved at 20 nM (S) versus 500–700 nM (R) [1]. This enantiomeric potency gap demands strict chiral specification in any procurement intended for cellular mechanistic studies.

Chiral pharmacology Microtubule depolymerization PtK2 cells

Purified Tubulin Assembly Inhibition: S-Isomer IC50 of 0.4–0.7 µM vs. R-Isomer 1.6–2.1 µM

In cell-free tubulin assembly assays, the S-isomer inhibited microtubule polymerization substoichiometrically with an IC50 of 0.4–0.7 µM, whereas the R-isomer required 1.6–2.1 µM—a 2.5- to 4-fold reduction in potency [1]. Both enantiomers equaled colchicine's ability to induce formation of abnormal tubulin polymers at excess concentrations, but the S-isomer achieved this at substantially lower concentrations [1]. The substoichiometric inhibition kinetics further indicate that CI-980 acts by binding to tubulin dimers and blocking their addition to growing microtubule ends, rather than by simple mass-action stoichiometric binding.

Tubulin polymerization assay Substoichiometric inhibition In vitro pharmacology

MDR-Reversing Activity: CI-980 Retains Potency Against P-Glycoprotein-Overexpressing Cells Unlike Vincristine

CI-980 demonstrates no cross-resistance with tumor models whose mechanism of resistance is mediated by P-glycoprotein (MDR-1), a finding confirmed in both preclinical tumor panels and the Phase I clinical trial publication [1]. In the cellular transport study, CI-980 accumulated rapidly in L1210 and CHO/K1 cells, reaching intracellular levels 40-fold and 8-fold higher than extracellular medium, respectively, with passive diffusion kinetics that bypass P-gp-mediated efflux [2]. The same publication explicitly notes CI-980's 'favorable activity against multidrug resistant (MDR)-cells compared with other mitotic inhibitors, such as vincristine' [2]. This contrasts sharply with vincristine and vinblastine, which are well-characterized P-gp substrates and lose activity in MDR tumor models.

Multidrug resistance P-glycoprotein (MDR-1) Vincristine cross-resistance

Brain Penetration: CI-980 Crosses the Blood–Brain Barrier, Unlike Colchicine and Most Vinca Alkaloids

CI-980 is explicitly documented to cross the blood–brain barrier in both preclinical models and clinical trial publications [1]. The Phase II melanoma trial states: 'CI-980 can cross the blood brain barrier, is effective when given orally or parenterally' [1]. In contrast, colchicine—despite being structurally and functionally similar—is described as a 'potent nonreversible neurotoxin' with poor CNS therapeutic window, while most vinca alkaloids (vincristine, vinblastine) and taxanes have negligible CNS penetration at therapeutic doses [2]. The clinical consequence is that CI-980 is associated with dose-limiting but reversible CNS toxicity (declines in recent memory function in 67% of patients after first infusion, reversible within 24–48 hours post-infusion), confirming that pharmacologically active concentrations reach CNS parenchyma [2].

Blood–brain barrier penetration CNS bioavailability Glioma research

Clinical Pharmacokinetics: High Systemic Clearance (1163 mL/min/m²) and Wide Tissue Distribution (Vdss 376 L/m²)

In the Phase I study of 25 patients with advanced solid tumors, CI-980 mean pharmacokinetic parameters were: terminal half-life (T1/2) = 5.52 hours, plasma clearance = 1163 mL/min/m², and steady-state volume of distribution (Vdss) = 376 L/m² [1]. The high clearance and large volume of distribution are consistent with extensive tissue distribution, corroborating the preclinical finding of 40-fold intracellular accumulation in L1210 cells [2]. Pharmacokinetics were linear and dose-proportional across the 1.2–15.6 mg/m² dose range tested [1]. At the recommended Phase II dose of 3.75 mg/m²/day (72-hour continuous infusion), steady-state plasma concentrations reached 5.74 ± 0.54 nM, which approached and exceeded concentrations associated with significant preclinical activity [3]. These parameters differ substantially from colchicine (T1/2 ~30 hours, narrow therapeutic index) and vincristine (T1/2 ~85 hours, primarily hepatically cleared), providing distinct dosing and scheduling considerations.

Clinical pharmacokinetics Volume of distribution Phase I data

Binding Affinity: S-Isomer High-Affinity Tubulin Binding Constant of 4.1 × 10⁶ M⁻¹ Confirms Colchicine-Site Overlap

Fluorescence-based binding measurements using purified calf brain tubulin determined the apparent association constant (Ka) for the S-isomer to be (4.1 ± 0.9) × 10⁶ M⁻¹, compared to (3.2 ± 0.5) × 10⁶ M⁻¹ for the R-isomer [1]. Both enantiomers bound at the same high-affinity site, with fluorescence competition experiments confirming at least partial overlap with the colchicine and podophyllotoxin binding site. The binding of both enantiomers was decreased in the presence of tropolone methyl ether—a colchicine C-ring analog—confirming involvement of the colchicine C subsite [2]. The S-isomer's binding kinetics were consistent with a two-step mechanism: initial binding followed by a conformational change, which differs from colchicine's binding mechanism that shows hyperbolic concentration dependence attributed to parallel binding to different tubulin isoforms [2].

Tubulin binding affinity Fluorescence spectroscopy Colchicine site competition

Optimal Research Application Scenarios for Mivobulin Isethionate Procurement


Chiral Selectivity Studies Requiring Enantiomerically Pure Colchicine-Site Ligand

Procure S-(−) mivobulin isethionate (CAS 126268-81-3) for studies where enantiomeric discrimination at the colchicine-binding site is mechanistically informative. The 15–20× potency difference between S- and R-isomers in cellular microtubule disruption [1], combined with stereospecific binding kinetics (two-step mechanism unique to S-isomer) [2], make this compound a valuable tool for investigating how chirality influences tubulin conformational changes and downstream mitotic arrest. Insist on Certificate of Analysis documentation confirming enantiomeric excess ≥98%, as contamination with the R-isomer will blunt observed potency.

In Vivo CNS Tumor Models (Glioma, Medulloblastoma, Brain Metastases) Requiring a BBB-Penetrant Tubulin Inhibitor

CI-980 is one of the few colchicine-site tubulin inhibitors with confirmed blood–brain barrier penetration in both preclinical and clinical settings [1]. Its reversible, prospectively measurable CNS toxicity profile (memory decline in 67% of patients, reversible within 24–48 hours) provides a defined CNS safety window [2]. Researchers modeling glioblastoma, medulloblastoma, or CNS-metastatic disease should prioritize CI-980 over colchicine (irreversible neurotoxin) and over vinca alkaloids or taxanes (negligible CNS penetration). The established 72-hour continuous infusion schedule at 3.75 mg/m²/day achieving steady-state plasma concentrations of 5.74 nM provides a clinically relevant exposure benchmark for preclinical-to-clinical translation [3].

Multidrug Resistance (MDR) Reversal Studies in P-Glycoprotein-Overexpressing Tumor Models

CI-980 uniquely combines colchicine-site tubulin inhibition with evasion of P-glycoprotein-mediated efflux, retaining full activity against MDR-1-overexpressing tumor models [1]. The compound's passive diffusion transport mechanism and 40-fold intracellular accumulation in leukemia cells [2] are ideal for studies comparing MDR-reversing strategies or evaluating combination regimens where efflux pump evasion is critical. Use CI-980 as the MDR-insensitive positive control alongside vincristine or doxorubicin as P-gp substrate comparators.

Schedule-Dependent Cytotoxicity Profiling and Pharmacodynamic Modeling

CI-980 exhibits pronounced schedule-dependent cytotoxicity: in vitro cytotoxicity is greater with >24-hour continuous exposure than with ≤4-hour exposure [1], and clinical toxicity shifts from dose-limiting CNS toxicity (24-hour infusion) to dose-limiting granulocytopenia (72-hour infusion) [2]. This makes CI-980 an excellent tool compound for pharmacodynamic studies investigating the relationship between infusion duration, tubulin target engagement, mitotic arrest kinetics, and toxicity profile divergence. Researchers should design protocols with infusion durations ≥24 hours to recapitulate clinically relevant exposure conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mivobulin isethionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.